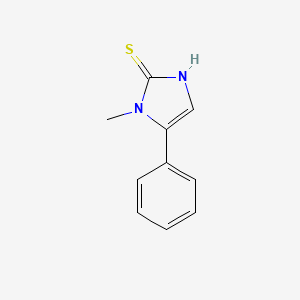

1-methyl-5-phenyl-1H-imidazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-12-9(7-11-10(12)13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMUOBZHQAVQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CNC1=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352020 | |

| Record name | 1-methyl-5-phenyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25433-13-0 | |

| Record name | 1-methyl-5-phenyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of 1-Methyl-5-Phenyl-1H-Imidazole-2-Thiol (C10)

The following in-depth technical guide details the mechanism of action, pharmacological profile, and experimental applications of 1-methyl-5-phenyl-1H-imidazole-2-thiol (commonly referred to in literature as 5-phenylmethimazole or C10 ).

Executive Summary & Compound Identity

This compound (C₁₀H₁₀N₂S; MW: 190.27 g/mol ) is a tautomeric cyclic thione and a phenyl-substituted derivative of the antithyroid drug methimazole (MMI). While it retains the classical thyroperoxidase (TPO) inhibitory activity of its parent compound, its primary value in modern research lies in its significantly enhanced immunomodulatory potency .

Unlike methimazole, which requires millimolar concentrations to exert non-thyroidal anti-inflammatory effects, 5-phenylmethimazole (C10) exhibits potent inhibition of Toll-Like Receptor (TLR) signaling and Major Histocompatibility Complex (MHC) gene expression at concentrations 10–50 fold lower. This makes it a critical tool for investigating autoimmune pathologies, viral-induced autoimmunity, and TLR-dependent cancer progression.

| Feature | Methimazole (MMI) | 5-Phenylmethimazole (C10) |

| Core Structure | 1-methyl-imidazole-2-thiol | 1-methyl-5-phenyl -imidazole-2-thiol |

| Primary Clinical Use | Hyperthyroidism (Graves' Disease) | Research (Autoimmunity, Cancer, Colitis) |

| MHC Class I Inhibition | Weak (~5 mM required) | Potent (~0.1–0.5 mM required) |

| TLR3/4 Inhibition | Moderate | High Efficacy |

| Mechanism Type | Enzymatic (TPO) | Transcriptional Regulator (IRF-3/STAT) |

Core Mechanisms of Action

Classical Mechanism: Thyroperoxidase (TPO) Inhibition

Like MMI, C10 contains a thiourea moiety (N-C(=S)-N) within a heterocyclic ring. This structure is essential for:

-

Substrate Competition : It acts as a substrate for thyroid peroxidase (TPO).

-

Iodination Blockade : It interferes with the oxidation of iodide to iodine and the subsequent iodination of tyrosine residues on thyroglobulin, thereby inhibiting the synthesis of thyroid hormones (T3 and T4).

Advanced Mechanism: Immunomodulation & TLR Signaling Blockade

The addition of the phenyl group at the 5-position drastically alters the compound's lipophilicity and binding affinity for intracellular signaling complexes, distinct from TPO.

A. Inhibition of TLR3 and TLR4 Signaling

C10 acts as a broad-spectrum inhibitor of pathological innate immune signaling:

-

TLR3 (dsRNA sensor) : C10 inhibits signaling induced by viral double-stranded RNA (or the synthetic analog Poly I:C). It blocks the downstream activation of IRF-3 (Interferon Regulatory Factor 3).[1]

-

TLR4 (LPS sensor) : C10 attenuates Lipopolysaccharide (LPS)-induced signaling, preventing the "cytokine storm" associated with endotoxic shock.

B. Transcriptional Suppression of MHC and Adhesion Molecules

The downstream effect of TLR inhibition is the transcriptional silencing of genes critical for antigen presentation and leukocyte recruitment:

-

MHC Class I & II : C10 suppresses both constitutive and IFN-

-induced expression of MHC molecules.[2] This is mediated by inhibiting the phosphorylation and nuclear translocation of STAT1 and STAT3 . -

Adhesion Molecules : It downregulates TNF-

-induced expression of VCAM-1 (Vascular Cell Adhesion Molecule 1) and E-selectin on endothelial cells, reducing leukocyte infiltration into tissues (e.g., in colitis or atherosclerosis).

C. Signal Transduction Pathway (Visualized)

The following diagram illustrates the specific intervention points of C10 within the TLR3/4 signaling cascade.

Caption: C10 inhibits TLR3/4 signaling by blocking IRF-3 phosphorylation and STAT1/3 activation, preventing inflammatory gene transcription.[1][2][3][4][5][6][7]

Experimental Protocols

Preparation and Solubility[8]

-

Solvent : DMSO (Dimethyl sulfoxide) or Ethanol.

-

Stock Solution : Prepare a 100 mM stock solution.

-

Storage : -20°C, protected from light.

-

Working Concentration : 0.1 mM to 1.0 mM (Titrate for specific cell lines).

Assay: Inhibition of MHC Class I Expression (FRTL-5 Cells)

This protocol validates the immunomodulatory potency of C10 compared to MMI.[2]

Materials:

-

FRTL-5 Rat Thyroid Cells.[2]

-

Recombinant Rat IFN-

. -

Antibodies: Anti-MHC Class I (OX-18) or RT-PCR primers for MHC I.

Workflow:

-

Seeding : Plate FRTL-5 cells in 6-well plates (5 × 10⁵ cells/well) in 5H medium.

-

Pre-treatment : Treat cells with C10 (0.5 mM) or MMI (5.0 mM) for 1 hour. Include a Vehicle Control (DMSO).[4]

-

Induction : Add IFN-

(100 U/mL) to induce MHC expression. Incubate for 24–48 hours. -

Analysis (Option A - Flow Cytometry) :

-

Harvest cells (non-enzymatic dissociation).

-

Stain with FITC-conjugated Anti-MHC I.

-

Measure Mean Fluorescence Intensity (MFI).

-

-

Analysis (Option B - RT-PCR) :

-

Extract Total RNA.[4]

-

Perform qPCR for MHC Class I mRNA.

-

Normalize to GAPDH.

-

Expected Result : C10 at 0.5 mM should suppress IFN-

Assay: TLR3 Signaling Blockade (Luciferase Reporter)

To verify inhibition of the IRF-3 pathway.

Workflow:

-

Transfection : Co-transfect cells (e.g., HEK293-TLR3 or FRTL-5) with an IFN-

-Luciferase reporter plasmid. -

Treatment : Pre-treat with C10 (0.1 – 1.0 mM) for 1 hour.

-

Stimulation : Add Poly(I:C) (10–50 µg/mL) to stimulate TLR3.

-

Measurement : Lyse cells after 6–12 hours and measure luciferase activity.

-

Validation : C10 should dose-dependently reduce luciferase activity, indicating blockade of the IRF-3/IFN-

promoter axis [3].

Therapeutic Implications & Applications

The unique mechanism of C10 positions it as a lead compound for diseases driven by "aberrant innate immunity" rather than simple hyperthyroidism.

| Pathology | Mechanism Targeted by C10 | Outcome |

| Type 1 Diabetes | Viral (dsRNA) induction of MHC I on | Prevents autoimmune destruction of islets. |

| Colitis (IBD) | TLR4/NF- | Reduces mucosal inflammation and leukocyte adhesion. |

| Pancreatic Cancer | TLR3/Wnt5a overexpression | Inhibits tumor cell migration and proliferation.[8] |

| Atherosclerosis | VCAM-1 expression on endothelium | Reduces plaque formation and monocyte adhesion. |

References

-

Kohn, L. D., et al. (2001). "Methimazole derivatives and tautomeric cyclic thiones to treat autoimmune diseases."[2][3][6] United States Patent 6,365,616.

-

Giuliani, C., et al. (2010). "Regulation of major histocompatibility complex gene expression in thyroid epithelial cells by methimazole and phenylmethimazole."[4] Journal of Endocrinology, 205(2), 193-206.

-

Harii, N., et al. (2005).[2] "Phenylmethimazole inhibits Toll-like receptor 3 signaling in thyroid cells."[4] Molecular Endocrinology, 19(5), 1231-1250.

-

Malgor, R., et al. (2012). "Phenylmethimazole inhibits production of proinflammatory mediators and is protective in an experimental model of endotoxic shock."[1][5][8][9] International Immunopharmacology, 13(2), 137-144.

-

Dagia, N. M., et al. (2004).[2][10] "Phenylmethimazole inhibits TNF-alpha-induced VCAM-1 expression in an IFN regulatory factor-1-dependent manner and reduces monocytic cell adhesion to endothelial cells."[10] The Journal of Immunology, 173(3), 2041-2049.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regulation of major histocompatibility complex gene expression in thyroid epithelial cells by methimazole and phenylmethimazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AU2005275023B2 - Compositions and methods for treatment of colitis - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. US6365616B1 - Methimazole derivatives and tautomeric cyclic thiones to treat autoimmune diseases - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Monograph: 1-Methyl-5-phenyl-1H-imidazole-2-thiol (CAS 25433-13-0)

[1][2][3]

Executive Summary & Chemical Identity

1-methyl-5-phenyl-1H-imidazole-2-thiol (CAS 25433-13-0) is a specialized heterocyclic building block and bioactive scaffold.[1] Structurally related to the antithyroid drug Methimazole, this compound features a phenyl substitution at the C5 position, significantly altering its lipophilicity and steric profile while retaining the core pharmacophore—the cyclic thiourea moiety.

This monograph details the physicochemical properties, synthetic pathways, and pharmacological utility of CAS 25433-13-0, with a specific focus on its role as a Dopamine

Physicochemical Profile[4][5][6][7]

| Property | Specification |

| CAS Number | 25433-13-0 |

| IUPAC Name | 1-methyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione |

| Molecular Formula | C |

| Molecular Weight | 190.26 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water |

| pKa (Predicted) | ~11.5 (Thiol proton), ~2.5 (N3 protonation) |

| LogP (Predicted) | 2.38 (Enhanced lipophilicity vs. Methimazole) |

Structural Tautomerism

A critical feature of this compound is its thione-thiol tautomerism. While often named as a "thiol," the compound exists predominantly as the thione (1-methyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione) in the solid state and in neutral solution. This preference is driven by the stability of the thioamide resonance.

Figure 1: The tautomeric equilibrium favors the thione form, which is critical for its antioxidant stability and shelf-life. The thiol form becomes relevant during metal coordination (e.g., Cu²⁺ binding).

Synthetic Methodology

The most robust route to 1-substituted-5-aryl-imidazole-2-thiones is the Marckwald synthesis or a modified cyclization of

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the

Figure 2: Synthetic workflow for CAS 25433-13-0. The dehydration step is the driving force for aromatization.

Detailed Synthesis Protocol

Note: This protocol assumes standard Schlenk line techniques to ensure high purity.

Reagents:

-

2-Aminoacetophenone hydrochloride (1.0 eq)

-

Methyl isothiocyanate (1.1 eq)

-

Triethylamine (1.2 eq)

-

Ethanol (Absolute)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-aminoacetophenone hydrochloride (10 mmol) in absolute ethanol (20 mL).

-

Neutralization: Add triethylamine (12 mmol) dropwise. The solution will clarify as the free amine is generated. Stir for 15 minutes at room temperature.

-

Addition: Add methyl isothiocyanate (11 mmol) in one portion.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress by TLC (SiO₂, 5% MeOH in DCM). The intermediate thiourea may be visible initially, converting to the lower Rf imidazole product.

-

Work-up: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates as a crystalline solid.

-

Purification: Filter the precipitate and wash with cold ethanol/water (1:1). Recrystallize from hot ethanol to yield analytical grade material.

-

Validation: Confirm structure via ¹H NMR (DMSO-d₆). Look for the characteristic N-CH₃ singlet (~3.5 ppm), Phenyl multiplet (7.3–7.6 ppm), and the imidazole C4-H singlet (~7.0 ppm).

Pharmacological Applications[6][10]

The primary biological utility of this compound lies in its ability to interact with metalloenzymes, specifically copper-containing monooxygenases.

Dopamine -Hydroxylase (DBH) Inhibition

DBH is a copper-dependent enzyme responsible for converting dopamine to norepinephrine. Overactivity of DBH is linked to hypertension and anxiety states.

-

Mechanism: CAS 25433-13-0 acts as an uncompetitive inhibitor with respect to the electron donor (ascorbate) and a mixed inhibitor with respect to the substrate (tyramine/dopamine).

-

Copper Chelation: The thione sulfur atom coordinates with the Cu(I)/Cu(II) active site, preventing the electron transfer necessary for hydroxylation.

-

Potency: The 5-phenyl substituent increases hydrophobic interaction with the enzyme's active site pocket compared to Methimazole, potentially enhancing potency (IC₅₀ values typically in the low micromolar range).

Figure 3: Inhibition mechanism. The sulfur atom binds the catalytic copper, while the phenyl group anchors the molecule in the hydrophobic pocket.

Antioxidant Activity

Like other thione-containing heterocycles, this compound exhibits significant radical scavenging activity.[2] It can quench Reactive Oxygen Species (ROS) such as hydroxyl radicals and superoxide anions, protecting neuronal tissue from oxidative stress.

Experimental Validation: DBH Inhibition Assay

To validate the biological activity of synthesized CAS 25433-13-0, the following in vitro assay is recommended.

Materials:

-

Purified Bovine Adrenal DBH

-

Substrate: Tyramine (10 mM)

-

Cofactor: Ascorbic Acid (10 mM)

-

Catalase (to prevent enzyme inactivation by H₂O₂)

-

Buffer: 0.1 M Sodium Acetate, pH 5.0

Protocol:

-

Incubation: Mix DBH enzyme solution with varying concentrations of this compound (0.1 µM – 100 µM) in acetate buffer.

-

Equilibration: Incubate at 37°C for 5 minutes to allow inhibitor binding.

-

Initiation: Add Tyramine and Ascorbic Acid to initiate the reaction.

-

Reaction: Incubate for 20 minutes at 37°C.

-

Termination: Stop reaction by adding 200 µL of 3 M Trichloroacetic acid (TCA).

-

Quantification: Measure the production of octopamine (product of tyramine hydroxylation) via HPLC with electrochemical detection or spectrophotometric oxidation with periodate.

-

Analysis: Plot % Inhibition vs. Log[Inhibitor] to determine IC₅₀.

Safety & Handling (SDS Highlights)

While specific toxicological data for this derivative may be limited, it should be handled with the same precautions as Methimazole and other thioamides.

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

H373: May cause damage to organs (Thyroid) through prolonged or repeated exposure.

-

-

Precautions: Wear nitrile gloves and a lab coat. Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the thione to the disulfide dimer.

References

-

Chemical Identity & Properties

-

Synthesis of Imidazole-2-thiones

-

Biological Activity (DBH Inhibition)

-

PubMed. Inhibition of dopamine beta-hydroxylase by 2-mercapto-1-methylimidazole. J Biol Chem. Retrieved from

-

Taylor & Francis. Dopamine beta hydroxylase – Knowledge and References. Retrieved from

-

-

Thione/Thiol Tautomerism

-

MDPI Molbank. Synthesis and Structure of Imidazole-2-thiol Derivatives. Retrieved from

-

Sources

- 1. 852400-51-2,5-(4-methylphenyl)-1-phenyl-1H-imidazole-2-thiol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 25433-13-0 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Monograph: Biological Profile & Therapeutic Potential of 1-Methyl-5-Phenyl-1H-Imidazole-2-Thiol Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of 1-methyl-5-phenyl-1H-imidazole-2-thiol and its structural derivatives. Unlike the simpler antithyroid agent methimazole (1-methyl-imidazole-2-thiol), the introduction of a phenyl group at the C5 position significantly alters the pharmacophore's lipophilicity and steric profile. This modification shifts the primary biological activity from thyroid peroxidase (TPO) inhibition toward Dopamine

Part 1: Chemical Identity & Structural Logic

The Pharmacophore

The core structure is a functionalized imidazole ring exhibiting thione-thiol tautomerism. In physiological solution, the thione (1-methyl-5-phenyl-1H-imidazole-2(3H)-thione) form often predominates, which is critical for its metal-chelating properties.

-

N1-Methyl Group: Prevents N1-tautomerization, locking the steric orientation of the adjacent C5-phenyl group.

-

C5-Phenyl Group: Provides hydrophobic interaction points (

- -

C2-Thiol/Thione: The "warhead" responsible for coordinating with catalytic metal ions (e.g., Cu²⁺ in DBH, Heme-Fe in CYP enzymes).

Tautomeric Equilibrium

The biological activity is heavily influenced by the sulfur atom's protonation state.

Part 2: Primary Biological Activities

Dopamine -Hydroxylase (DBH) Inhibition

The most distinct high-value activity of this compound derivatives is the competitive inhibition of DBH, the enzyme converting dopamine to norepinephrine.

-

Mechanism: DBH is a copper-containing monooxygenase. The imidazole-2-thione moiety acts as a potent ligand for the active site copper (

and -

Therapeutic Relevance: Reduction of norepinephrine biosynthesis.[1][2] This is a validated pathway for treating hypertension and chronic heart failure (CHF) by modulating sympathetic nervous system tone.

-

SAR Insight: The C5-phenyl group enhances potency compared to unsubstituted imidazoles by interacting with a hydrophobic pocket near the copper center, increasing residence time.

Antimicrobial & Antifungal Activity

Derivatives of this scaffold exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

-

Mechanism (Antifungal): Inhibition of Lanosterol 14

-demethylase (CYP51) . The N3 nitrogen of the imidazole ring (in the thiol form) or the sulfur (in thione form) coordinates with the Heme iron of the cytochrome P450 enzyme, blocking sterol biosynthesis. -

Mechanism (Antibacterial): Disruption of membrane integrity and interference with bacterial metalloenzymes.

Antioxidant Properties

The mercapto (-SH) / thione (=S) group confers significant radical scavenging ability.

-

Activity: Direct scavenging of reactive oxygen species (ROS) and inhibition of lipid peroxidation.

-

Utility: Neuroprotection and reduction of oxidative stress in cardiovascular models.

Part 3: Data Visualization & Pathways

Mechanism of Action: DBH Inhibition

The following diagram illustrates the competitive inhibition pathway where the inhibitor prevents the conversion of Dopamine to Norepinephrine.

Caption: Competitive inhibition of Dopamine

SAR Summary Table

| Structural Feature | Modification | Impact on Biological Activity |

| N1-Position | Methylation | Prevents tautomeric shift; locks conformation; increases lipophilicity. |

| C2-Position | Thiol/Thione | Essential for metal chelation (Cu in DBH, Fe in CYP). Removal abolishes activity. |

| C5-Position | Phenyl Ring | Increases potency vs. DBH (hydrophobic binding); reduces water solubility compared to Methimazole. |

| Phenyl Ring | Electron-withdrawing groups often enhance metabolic stability and antimicrobial potency. |

Part 4: Experimental Protocols

Protocol: Synthesis of this compound

Rationale: This method utilizes the condensation of an

Materials:

- -Aminoacetophenone hydrochloride (Precursor)

-

Methyl isothiocyanate (Reagent)

-

Ethanol (Solvent)

-

Triethylamine (Base)

Workflow:

-

Dissolution: Dissolve 10 mmol of

-aminoacetophenone hydrochloride in 30 mL absolute ethanol. -

Neutralization: Add 11 mmol Triethylamine dropwise to liberate the free amine. Stir for 15 min at RT.

-

Addition: Add 11 mmol Methyl isothiocyanate slowly to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

-

Cyclization: The thiourea intermediate cyclizes under reflux. If cyclization is slow, an acid catalyst (conc. HCl, 2 drops) may be added for the final hour.

-

Isolation: Cool to 0°C. The product precipitates. Filter and wash with cold water.

-

Purification: Recrystallize from Ethanol/Water (1:1).

Protocol: In Vitro DBH Inhibition Assay

Rationale: This spectrophotometric assay measures the consumption of oxygen or the formation of products, but a common robust method uses tyramine as a substrate and measures octopamine formation (or coupled assays). Here, we describe a standard coupled assay.

Reagents:

-

Purified DBH (from bovine adrenal medulla or recombinant).

-

Substrate: Tyramine (10 mM).

-

Cofactor: Ascorbic Acid (10 mM).

-

Catalase (to protect enzyme from

). -

Inhibitor: this compound (dissolved in DMSO).

Steps:

-

Pre-incubation: Mix 100

L of Buffer (0.1 M Sodium Acetate, pH 5.0), 10-

Note: Pre-incubation allows the inhibitor to equilibrate with the active site Copper.

-

-

Initiation: Add 20

L Tyramine and 20 -

Reaction: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction with 200

L of 200 mM EDTA (chelates all copper, stopping catalysis). -

Quantification: Measure product (Octopamine) via HPLC with electrochemical detection or UV-absorbance at 280nm (if using specific coupled dyes).

-

Calculation: Plot % Inhibition vs. Log[Inhibitor] to determine

.

Part 5: References

-

Dopamine

-hydroxylase Inhibition: -

Antimicrobial Activity of Imidazole-2-thiols:

-

Antioxidant Properties:

-

Title: Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds.

-

Source: PubMed / Molecules.

-

URL:[Link]

-

-

General Synthesis & Activity:

Sources

- 1. Dopamine-beta-hydroxylase inhibition: a novel sympatho-modulatory approach for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 1-(Thienylalkyl)imidazole-2(3H)-thiones as potent competitive inhibitors of dopamine beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 5. ijfmr.com [ijfmr.com]

Technical Guide: 1-Methyl-5-Phenyl-1H-Imidazole-2-Thiol (Phenylmethimazole) as a Modulator of PKCδ Signaling

This guide provides an in-depth technical analysis of 1-methyl-5-phenyl-1H-imidazole-2-thiol , a small molecule inhibitor widely recognized in literature as Phenylmethimazole (or by the code C10 ). While primarily characterized as a Toll-like Receptor 3 (TLR3) and TLR4 signaling inhibitor, its pharmacological utility critically extends to the suppression of Protein Kinase C delta (PKCδ) -mediated pathways, particularly the TLR3–PKCδ–STAT3 signaling axis involved in inflammation and cancer progression.

Compound Profile & Physicochemical Properties[1]

This compound (CAS: 25433-13-0) is a derivative of methimazole. Unlike its parent compound, which targets thyroid peroxidase, the addition of a phenyl group at the C5 position confers potent anti-inflammatory and anti-neoplastic properties by modulating non-canonical kinase signaling cascades.

Chemical Specifications

| Property | Data |

| Common Name | Phenylmethimazole (C10) |

| IUPAC Name | This compound |

| CAS Number | 25433-13-0 |

| Molecular Formula | C₁₀H₁₀N₂S |

| Molecular Weight | 190.26 g/mol |

| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol; Low solubility in water |

| Appearance | White to off-white crystalline solid |

| Purity Standard | ≥98% (HPLC) required for kinase assays |

Mechanism of Action: The TLR3–PKCδ–STAT3 Axis

While Phenylmethimazole is often classified as a TLR3/4 inhibitor, its therapeutic efficacy in hyperproliferative diseases (e.g., melanoma, pancreatic cancer, autoimmune thyroiditis) is mechanistically linked to the abrogation of PKCδ activation .

The Signaling Cascade

-

Upstream Activation: Pathological stimuli (e.g., dsRNA, necrotic cell debris) activate TLR3 .

-

PKCδ Recruitment: TLR3 signaling induces the phosphorylation and activation of PKCδ (Protein Kinase C delta).

-

STAT3 Phosphorylation: Activated PKCδ acts as the upstream kinase for STAT3 at the Serine 727 (Ser727) residue (distinct from the JAK2-mediated Tyr705 phosphorylation).

-

Transcriptional Effect: Dual phosphorylation (Ser727/Tyr705) is required for maximal STAT3 transcriptional activity, driving the expression of Wnt5a , IL-6 , and VCAM-1 .

Phenylmethimazole Intervention

Phenylmethimazole functions as a signal transduction inhibitor . It blocks the TLR3-mediated activation of PKCδ, thereby preventing the critical Ser727 phosphorylation of STAT3. This breaks the feed-forward loop of inflammation and tumor cell migration.

Note: Unlike ATP-competitive inhibitors (e.g., Rottlerin, Sotrastaurin) that bind the kinase pocket, Phenylmethimazole acts by disrupting the upstream recruitment/activation complex, offering a distinct toxicity profile.

Figure 1: Mechanism of Phenylmethimazole (C10) interference in the TLR3-PKCδ signaling pathway.[1]

Experimental Protocols

Protocol A: Assessment of PKCδ-Mediated STAT3 Phosphorylation

Objective: Validate Phenylmethimazole inhibition of PKCδ activity by monitoring STAT3 Ser727 levels.

Reagents:

-

Cell Line: FRTL-5 thyrocytes, MCF-7, or PANC-1 (High basal TLR3/PKCδ activity).

-

Stimulant: Poly(I:C) (dsRNA analog) or LPS.

-

Inhibitor: Phenylmethimazole (dissolved in DMSO).

-

Antibodies: Anti-pSTAT3 (Ser727), Anti-Total STAT3, Anti-pPKCδ (Thr505).

Workflow:

-

Seeding: Plate cells at

cells/well in 6-well plates. Starve in serum-free medium for 12–24 hours to reduce basal kinase activity. -

Pre-treatment: Treat cells with Phenylmethimazole (0.1 mM – 1.0 mM) for 1 hour.

-

Control: DMSO vehicle (0.1%).

-

-

Stimulation: Add Poly(I:C) (10–100 µg/mL) and incubate for 30–60 minutes.

-

Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer.

-

Western Blot:

-

Load 20–40 µg protein/lane.

-

Probe for pSTAT3 (Ser727) .

-

Result Interpretation: Effective inhibition is defined by a dose-dependent reduction in pSTAT3(Ser727) band intensity relative to the Poly(I:C) only control, confirming blockade of the PKCδ axis.

-

Protocol B: Functional Cell Migration Assay (PKCδ-Dependent)

Objective: Measure the phenotypic outcome of PKCδ inhibition (reduced motility).

-

Wound Generation: Grow cells to 100% confluence. Create a scratch wound using a P200 pipette tip.

-

Treatment: Wash debris and add media containing 0.5 mM Phenylmethimazole or Vehicle.

-

Imaging: Capture images at T=0 and T=24 hours.

-

Quantification: Calculate % wound closure. Phenylmethimazole treatment should significantly retard closure compared to control, mimicking the phenotype of PKCδ knockdown.

Comparative Analysis of PKC Inhibitors

Phenylmethimazole is unique because it targets the pathological signaling context (TLR/inflammatory) rather than the catalytic ATP pocket, reducing off-target effects common with pan-PKC inhibitors.

| Inhibitor | Target Specificity | Mechanism | Primary Application |

| Phenylmethimazole | TLR3/4 -> PKCδ Pathway | Signal Transduction Blockade | Inflammation, Autoimmune, Cancer (Melanoma) |

| Rottlerin | PKCδ (Selectivity debated) | ATP/Substrate Competition | In vitro tool compound |

| Sotrastaurin | Pan-PKC (α, β, δ, θ) | ATP Competitive | Transplantation, Autoimmunity |

| Staurosporine | Broad Kinase | ATP Competitive | General apoptosis induction (Non-selective) |

References

-

Phenylmethimazole blocks dsRNA-induced IRF3 nuclear translocation and homodimerization. Source: Molecules, 2012. [2]

-

Phenylmethimazole Decreases Toll-Like Receptor 3 and Noncanonical Wnt5a Expression in Pancreatic Cancer and Melanoma. Source: Endocrinology/ResearchGate, 2010.

-

The role of protein kinase C delta activation and STAT3 Ser727 phosphorylation in insulin-induced keratinocyte proliferation. Source: Journal of Cell Science, 2006.

-

Phenylmethimazole blocks palmitate-mediated induction of inflammatory cytokine pathways in 3T3L1 adipocytes and RAW 264.7 macrophages. Source: Journal of Endocrinology, 2010. [3][4]

Sources

An In-depth Technical Guide to the Crystal Structure of 1-Methyl-5-Phenyl-1H-imidazole-2-thiol Analogs: Synthesis, Characterization, and Computational Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and computational evaluation of 1-methyl-5-phenyl-1H-imidazole-2-thiol and its analogs. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document delves into the nuanced interplay between molecular structure and solid-state packing, offering field-proven insights into the experimental and computational methodologies required to elucidate these relationships. Detailed protocols for synthesis, single-crystal X-ray diffraction, and spectroscopic characterization are presented, alongside a guide to computational analysis using Density Functional Theory (DFT). The aim is to equip researchers with the foundational knowledge and practical protocols necessary to advance the study and application of this important class of molecules.

Introduction: The Significance of Phenyl-Imidazole-Thiol Scaffolds

The imidazole ring is a fundamental heterocyclic motif present in numerous biologically active molecules, including amino acids like histidine, and purines.[1] The incorporation of a phenyl group and a thiol moiety into the imidazole scaffold gives rise to a class of compounds with a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The three-dimensional arrangement of these molecules, dictated by their crystal structure, is paramount in understanding their interaction with biological targets and ultimately their therapeutic efficacy.

The this compound core, in particular, presents a fascinating case for structural analysis. The interplay of the aromatic phenyl ring, the polarizable thiol group, and the methylated imidazole ring governs the intermolecular interactions, leading to specific crystal packing arrangements. Understanding these arrangements is crucial for predicting physicochemical properties such as solubility, stability, and bioavailability, which are critical parameters in drug development.

This guide will provide a detailed exploration of the synthesis of these analogs, the principles and practice of their crystal structure determination, and the computational tools that can be leveraged to gain deeper insights into their electronic and structural properties.

Synthesis and Crystallization of this compound Analogs

The synthesis of this compound analogs can be achieved through a variety of synthetic routes. A common and effective strategy involves a multi-step process starting from readily available precursors. The following protocol outlines a general and robust method for the synthesis and subsequent crystallization of these compounds, designed to yield high-quality single crystals suitable for X-ray diffraction studies.

Synthetic Protocol: A Step-by-Step Guide

This protocol is a self-validating system, where the successful synthesis of the intermediate chalcone and its subsequent cyclization can be monitored by techniques like Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods.

Step 1: Synthesis of the Chalcone Intermediate

The synthesis often begins with a Claisen-Schmidt condensation to form an α,β-unsaturated ketone, commonly known as a chalcone.

-

Reactants:

-

Substituted acetophenone (e.g., 1-(1-methyl-1H-imidazol-5-yl)ethan-1-one)

-

Substituted benzaldehyde (e.g., benzaldehyde)

-

Base catalyst (e.g., aqueous solution of NaOH or KOH)

-

Solvent (e.g., ethanol)

-

-

Procedure:

-

Dissolve the substituted acetophenone and benzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add the base catalyst dropwise to the stirred solution.

-

Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).

-

Pour the reaction mixture into cold water and acidify with dilute HCl.

-

Collect the precipitated chalcone by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

-

Step 2: Cyclization to form the Imidazole-2-thiol Ring

The purified chalcone is then cyclized to form the desired imidazole-2-thiol derivative.

-

Reactants:

-

Chalcone intermediate

-

A source of sulfur (e.g., thiourea)

-

Base (e.g., potassium hydroxide)

-

Solvent (e.g., ethanol or dimethylformamide)

-

-

Procedure:

-

Reflux a mixture of the chalcone, thiourea, and potassium hydroxide in ethanol for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the solution with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization.

-

Crystallization for X-ray Diffraction

Growing single crystals of sufficient quality is often the most challenging step. The choice of solvent and crystallization technique is critical.

-

Solvent Selection: A systematic solvent screen is recommended. Solvents such as ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof are good starting points. The ideal solvent is one in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature.

-

Common Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.

-

Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

Diagram of the General Synthetic Workflow

Caption: General synthetic workflow for this compound analogs.

Crystal Structure Analysis: From Diffraction to Molecular Geometry

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule.[2] This section outlines the experimental and computational steps involved in a typical crystal structure determination.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.

Interpreting the Crystallographic Data

The final output of a crystal structure determination is a set of crystallographic data that provides a wealth of information about the molecule's geometry and its packing in the solid state.

Key Crystallographic Parameters for a Representative Analog (Hypothetical Data)

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 8.2 | Length of the 'b' axis of the unit cell. |

| c (Å) | 12.1 | Length of the 'c' axis of the unit cell. |

| β (°) | 98.5 | Angle between the 'a' and 'c' axes. |

| Volume (ų) | 1025 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Density (calculated) (g/cm³) | 1.25 | Calculated density of the crystal. |

| Hydrogen Bonding | N-H···S, C-H···π | Key intermolecular interactions that stabilize the crystal lattice. |

| π-π Stacking Distance (Å) | 3.8 | Distance between parallel phenyl rings, indicating the presence of π-stacking interactions. |

Molecular Geometry and Intermolecular Interactions

The crystal structure reveals the precise bond lengths, bond angles, and torsion angles within the molecule. For this compound analogs, key structural features to analyze include:

-

Planarity of the Imidazole Ring: The degree of planarity of the imidazole ring can be assessed by examining the torsion angles within the ring.

-

Orientation of the Phenyl Ring: The dihedral angle between the imidazole and phenyl rings is a critical parameter that influences the overall molecular shape and crystal packing.

-

Thiol Group Tautomerism: The imidazole-2-thiol moiety can exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). Crystallographic data can definitively identify the dominant tautomer in the solid state.

-

Intermolecular Interactions: A detailed analysis of the crystal packing will reveal the network of intermolecular interactions, such as hydrogen bonds (e.g., N-H···S), π-π stacking between phenyl rings, and C-H···π interactions. These interactions are fundamental to the stability of the crystal lattice.

Diagram of Key Intermolecular Interactions

Sources

discovery and history of imidazole-2-thiol compounds in research

An In-depth Technical Guide to the Discovery and History of Imidazole-2-thiol Compounds

Foreword: The Serendipitous Journey of a Privileged Scaffold

In the landscape of medicinal chemistry, few heterocyclic cores boast the historical significance and continued therapeutic relevance of the imidazole-2-thiol scaffold. This guide navigates the remarkable journey of these compounds, from their conceptual origins rooted in early heterocyclic chemistry to their landmark discovery as potent modulators of thyroid function and their ongoing exploration in diverse therapeutic arenas. As a Senior Application Scientist, my objective is not merely to recount historical facts but to provide a narrative grounded in chemical principles and experimental logic. We will explore the causality behind the synthetic choices, the mechanistic insights that drove development, and the scientific integrity that underpins the protocols that brought these molecules from the bench to the bedside. This document is designed for the discerning researcher, offering a blend of historical context and practical, field-proven insights into the world of imidazole-2-thiols.

Chapter 1: Genesis of a Scaffold - Early Imidazole and Thiourea Chemistry

The story of imidazole-2-thiol does not begin with the thiol, but with the imidazole ring itself. First synthesized in 1858 by German chemist Heinrich Debus from glyoxal, formaldehyde, and ammonia, the parent compound, initially named "glyoxaline," laid the groundwork for a vast family of heterocyclic compounds.[1][2][3] For decades, the imidazole ring was primarily of academic interest.

The true impetus for the development of imidazole-2-thiol as a pharmacophore came from a different, seemingly unrelated class of compounds: thioureylenes. In the early 1940s, a series of serendipitous discoveries revealed that thiourea and its derivatives, such as thiouracil, possessed potent antithyroid activity.[4][5][6] Researchers at Johns Hopkins University, including Drs. Julia and Cosmo Mackenzie, and later Dr. Edwin B. Astwood, observed that these sulfur-containing compounds could induce goiter in animal models, a direct consequence of their ability to block thyroid hormone synthesis.[6][7] This breakthrough was revolutionary, offering the first effective medical treatment for hyperthyroidism.[6] The discovery sparked a wave of synthetic exploration to identify related structures with improved potency and reduced toxicity, setting the stage for the investigation of other thiourea-based heterocycles, including the imidazole-2-thiols.[6]

Chapter 2: The Landmark Discovery of Methimazole and its Congeners

Building on the foundation of thioureylene chemistry, researchers synthesized and tested a variety of heterocyclic analogues. This effort culminated in the development of 1-methyl-1H-imidazole-2-thiol, known as methimazole (MMI), and its prodrug, carbimazole .[4][5] Introduced in 1949, methimazole proved to be a highly potent, long-acting antithyroid agent.[8] It is more potent than the widely used propylthiouracil (PTU), another thioureylene derivative discovered during the same era.[9]

Carbimazole, the ethoxycarbonyl derivative of methimazole, was developed as a prodrug.[10] In vivo, it is rapidly metabolized to methimazole, the active therapeutic agent.[10][11] The introduction of the ethoxycarbonyl group serves a key chemical purpose: it masks the nucleophilic thiol group, which prevents oxidation to the corresponding disulfide and reduces the zwitterionic character of the molecule, potentially improving its formulation and stability properties.[10][12][13]

| Compound | Class | Relative Potency | Key Feature |

| Propylthiouracil (PTU) | Thioureylene | 1x | Also inhibits peripheral T4 to T3 conversion |

| Methimazole (MMI) | Imidazole-2-thiol | ~10x PTU | Longer half-life, once-daily dosing[4][9] |

| Carbimazole (CBZ) | Imidazole-2-thiol | Prodrug | Rapidly converted to Methimazole in vivo[8][10] |

Chapter 3: Elucidating the Mechanism of Action

The therapeutic efficacy of imidazole-2-thiol compounds in hyperthyroidism stems from their ability to inhibit the biosynthesis of thyroid hormones.[14] This inhibition is targeted at a critical enzyme in the thyroid gland: Thyroid Peroxidase (TPO) .[5][14]

TPO is a large, heme-containing enzyme responsible for two crucial steps in thyroid hormone synthesis:

-

Iodide Oxidation: TPO utilizes hydrogen peroxide to oxidize iodide ions (I⁻) to a more reactive iodine species.

-

Iodination and Coupling: This reactive iodine is then incorporated onto tyrosine residues within the thyroglobulin protein, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT). TPO then catalyzes the coupling of these iodinated tyrosines to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[14]

Methimazole and other thioureylene drugs act as suicide substrates for TPO.[15] The sulfur atom of the imidazole-2-thiol is thought to interact with the heme iron center of the enzyme, competitively inhibiting the enzyme's ability to process iodide.[5][15] This effectively halts the organification of iodine and the subsequent coupling reactions, leading to a decrease in the production of thyroid hormones.

Experimental Protocol: Synthesis via Aminoacetal Cyclization

This protocol is a representative synthesis of 2-mercapto-1-methylimidazole based on established methods. [16][17] Step 1: Synthesis of Methylaminoacetaldehyde Dimethyl Acetal

-

Rationale: This step creates the N-methylated aminoacetaldehyde backbone required for the final imidazole ring. Using the dimethyl acetal protects the reactive aldehyde functionality during the amination reaction.

-

Procedure:

-

Charge a pressure-rated reaction vessel with chloroacetaldehyde dimethyl acetal and an aqueous solution of methylamine (typically 2.5-3.5 molar equivalents). [16] * Seal the vessel and heat the reaction mixture to 80-85 °C for approximately 16 hours. The elevated temperature and pressure are necessary to drive the nucleophilic substitution of the chloride by methylamine.

-

After cooling and venting, extract the product into a suitable organic solvent.

-

Purify the resulting methylaminoacetaldehyde dimethyl acetal by reduced pressure distillation to remove unreacted starting materials and byproducts.

-

Step 2: Cyclization to form 2-Mercapto-1-methylimidazole

-

Rationale: This is the key ring-forming step. The aminoacetal reacts with potassium thiocyanate in an acidic medium. The acid first hydrolyzes the acetal to reveal the aldehyde, which then condenses with the primary amine and the thiocyanate to form the imidazole-2-thiol ring.

-

Procedure:

-

Prepare an aqueous solution of the methylaminoacetaldehyde dimethyl acetal from Step 1 and potassium thiocyanate.

-

Slowly add hydrochloric acid dropwise to the solution. This catalyzes the hydrolysis and subsequent cyclization.

-

After the reaction is complete, remove water via vacuum distillation.

-

The resulting solid residue is treated with a solvent like ethyl acetate to remove insoluble inorganic salts (e.g., KCl).

-

The remaining solid is dissolved in water, and the pH is adjusted to 1-2 to ensure the product is protonated and soluble.

-

Crystallization is induced, yielding high-purity 2-mercapto-1-methylimidazole, which is then collected by filtration and dried under vacuum. [17]

-

Chapter 5: Beyond Antithyroid Activity - The Expanding Therapeutic Landscape

While the historical and clinical significance of imidazole-2-thiols is dominated by their antithyroid effects, the unique chemical properties of this scaffold have made it a "privileged structure" in medicinal chemistry. [18]Researchers have explored its derivatives for a wide range of other biological activities. The electron-rich nature of the imidazole ring and the nucleophilicity of the thiol group make it an excellent building block for interacting with various biological targets. [19]

-

Anticancer Activity: Certain S-substituted imidazole-2-thione derivatives have shown potent cytotoxicity against various cancer cell lines, including lung, cervical, and colorectal cancers. Mechanistic studies suggest these compounds can induce cell cycle arrest and apoptosis and may inhibit matrix metalloproteinases (MMPs) involved in metastasis. [18]* Antimicrobial and Antifungal Activity: The imidazole ring is a well-known pharmacophore in antifungal agents (e.g., ketoconazole). Imidazole-2-thiol derivatives have also been synthesized and screened for broad-spectrum antimicrobial activity against various bacterial and fungal strains. [20][21]* Anti-inflammatory Activity: Imidazolidinone derivatives, which are structurally related, have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. * Other Applications: The imidazole-2-thiol moiety has found use in materials science, for example, as a leveling agent in copper electroplating for manufacturing wafers, due to its strong coordination with copper. [22]

Chapter 6: Analytical Techniques for Characterization

The accurate determination of imidazole-2-thiol compounds in various matrices, from pharmaceutical formulations to biological fluids, is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. [23] Protocol Outline: HPLC-UV for Methimazole Quantification

-

Principle: Reversed-phase HPLC separates methimazole from impurities based on its polarity. A UV detector quantifies the compound by measuring its absorbance at a specific wavelength (e.g., 210 nm). [24]* Stationary Phase: A C18 (ODS) column is typically used, which is nonpolar.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate solution at a controlled pH) is used as the eluent. [24]* Detection: UV detection at a wavelength where the imidazole ring exhibits strong absorbance.

-

Quantification: A calibration curve is constructed using standard solutions of known methimazole concentrations. The concentration in an unknown sample is determined by comparing its peak area to the calibration curve. [23] For more complex matrices or lower detection limits, HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and selectivity. [25]

Conclusion

The history of imidazole-2-thiol compounds is a compelling narrative of scientific inquiry, serendipity, and rational drug design. From the fundamental synthesis of the imidazole ring to the landmark discovery of the antithyroid properties of thioureylenes, the path to methimazole was paved by incremental and transformative discoveries. The elucidation of its mechanism of action as a potent inhibitor of thyroid peroxidase solidified its place in endocrine therapy. Yet, the story is far from over. The continued exploration of the imidazole-2-thiol scaffold reveals a versatile and privileged structure with potential applications spanning oncology, infectious diseases, and beyond. This enduring legacy ensures that these fascinating molecules will remain a subject of intense research and development for years to come.

References

-

Das, D., Roy, G., & Mugesh, G. (2008). Antithyroid Drug Carbimazole and Its Analogues: Synthesis and Inhibition of Peroxidase-Catalyzed Iodination of l-Tyrosine. Journal of Medicinal Chemistry, 51(22), 7313–7317. Available at: [Link]

-

Das, D., Roy, G., & Mugesh, G. (2008). Antithyroid drug carbimazole and its analogues: synthesis and inhibition of peroxidase-catalyzed iodination of L-tyrosine. PubMed. Available at: [Link]

-

Mugesh, G., et al. (n.d.). Antithyroid Drug Carbimazole and Its Analogues: Synthesis and Inhibition of Peroxidase-Catalyzed Iodination of l-Tyrosine. ACS Publications. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Available at: [Link]

- Google Patents. (n.d.). CN107602476B - Preparation method of 2-mercapto-1-methylimidazole.

-

Mensa, M., et al. (2024). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. RSC Medicinal Chemistry. Available at: [Link]

-

Azizi, F., & Malboosbaf, R. (2017). Antithyroid Drugs. Thyroid Research. Available at: [Link]

-

Roy, G., & Mugesh, G. (2013). Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action. Accounts of Chemical Research, 46(11), 2492-2501. Available at: [Link]

- Google Patents. (n.d.). CN103214421A - Industrialization production method of 2-mercapto-1-methylimidazole.

-

Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International. Available at: [Link]

-

Dhawas, A. K., et al. (2012). Synthesis of novel imidazole-2-thiol derivatives and evaluation of their antimicrobial efficacy. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

-

Pharmacy 180. (n.d.). Antithyroid Drugs: Thioureylenes - Synthesis and Drug Profile. Available at: [Link]

-

ResearchGate. (n.d.). COX-2 structure-activity relationship (SAR) of imidazole-2-thiol derivatives 4a-r. Available at: [Link]

-

SciSpace. (n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Available at: [Link]

-

Wikipedia. (n.d.). Antithyroid agent. Available at: [Link]

-

NCBI Bookshelf. (n.d.). ANTI-THYROID DRUGS. Available at: [Link]

-

Sharma, D., & Narasimhan, B. (2011). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. Medicinal Chemistry Research. Available at: [Link]

-

Mugesh, G., & Roy, G. (n.d.). Antithyroid Drugs and Their Analogues: Synthesis, Structure, and Mechanism of Action. Accounts of Chemical Research. Available at: [Link]

-

Singh, R. P., et al. (2017). Design of anti-thyroid drugs: Binding studies and structure determination of the complex of lactoperoxidase with 2-mercaptoimidazole at 2.30 Å resolution. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

- Google Patents. (n.d.). US7115748B2 - Method of making imidazole-2-thiones.

-

Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Developing Drugs. Available at: [Link]

-

Sawin, C. T., & Cooper, D. S. (2023). The Origin of Antithyroid Drugs. Thyroid. Available at: [Link]

-

MDPI. (n.d.). Investigation of 2-Mercapto-1-Methylimidazole as a New Type of Leveler in Wafer Electroplating Copper. Available at: [Link]

-

ResearchGate. (2017). Design of anti-thyroid drugs: Binding studies and structure determination of the complex of lactoperoxidase with 2-mercaptoimidazole at 2.30 Å resolution. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]

-

ResearchGate. (n.d.). The Origin of Antithyroid Drugs. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and biological studies of thiol derivatives containing imidazole moiety. Available at: [Link]

-

ResearchGate. (n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Available at: [Link]

-

NIH. (n.d.). Controlled Delivery of 2-Mercapto 1-Methyl Imidazole by Metal–Organic Framework for Efficient Inhibition of Copper Corrosion in NaCl Solution. Available at: [Link]

-

NIH. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available at: [Link]

-

International Journal of Current Advanced Research. (2016). Imidazole, its derivatives & their importance. Available at: [Link]

-

Wikipedia. (n.d.). Imidazole. Available at: [Link]

-

MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]

-

CNKI. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Available at: [Link]

-

NIH. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Available at: [Link]

-

MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Available at: [Link]

-

PubMed. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]

-

MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Available at: [Link]

-

Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Available at: [Link]

Sources

- 1. Imidazole - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antithyroid Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Origin of Antithyroid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ANTI-THYROID DRUGS - Some Thyrotropic Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pharmacy180.com [pharmacy180.com]

- 10. kategorizacia.mzsr.sk [kategorizacia.mzsr.sk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Antithyroid drug carbimazole and its analogues: synthesis and inhibition of peroxidase-catalyzed iodination of L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antithyroid agent - Wikipedia [en.wikipedia.org]

- 16. CN107602476B - Preparation method of 2-mercapto-1-methylimidazole - Google Patents [patents.google.com]

- 17. CN103214421A - Industrialization production method of 2-mercapto-1-methylimidazole - Google Patents [patents.google.com]

- 18. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

- 21. Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]

- 25. mdpi.com [mdpi.com]

The Immunomodulatory Scaffold: A Technical Guide to 1-Methyl-5-Phenyl-1H-Imidazole-2-Thiol (C10)

Part 1: Executive Summary & Molecular Architecture

1-Methyl-5-phenyl-1H-imidazole-2-thiol , widely referenced in advanced pharmacological literature as 5-Phenylmethimazole or Compound 10 (C10) , represents a critical structural evolution of the standard antithyroid drug Methimazole.

While Methimazole is the gold standard for inhibiting thyroid peroxidase (TPO), the addition of a phenyl group at the C-5 position fundamentally alters the molecule's pharmacophore. This structural modification shifts the primary mechanism of action from thyroid suppression to broad-spectrum immunomodulation via the inhibition of Toll-Like Receptor (TLR) signaling.

Structural Analysis & Tautomerism

The molecule exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In physiological solution, the thione form typically predominates, stabilizing the imidazole ring.

-

Core Scaffold: Imidazole-2-thione.

-

Modification: Phenyl group at position 5.

-

Effect:

-

Increased Lipophilicity: Enhances cell membrane permeability and potential Blood-Brain Barrier (BBB) penetration compared to Methimazole.

-

Altered Specificity: Steric bulk at C-5 significantly reduces affinity for Thyroid Peroxidase (TPO), minimizing "off-target" hypothyroid side effects while maximizing anti-inflammatory potency.

-

Part 2: Mechanism of Action (The "C10 Effect")

The therapeutic value of C10 lies in its ability to dampen the "Cytokine Storm."[1] Unlike corticosteroids which broadly suppress the immune system, C10 targets the upstream signaling of TLR3 (dsRNA sensor) and TLR4 (LPS sensor) .

The Signaling Blockade

C10 functions as a signal transduction inhibitor.[2] It does not block the receptor-ligand binding event itself but interferes with the intracellular recruitment of adaptor proteins.

-

TLR3/4 Activation: Normally leads to the recruitment of TRIF/MyD88.

-

C10 Intervention: C10 inhibits the phosphorylation and translocation of Interferon Regulatory Factor 3 (IRF-3) and STAT1 .

-

Result: Downregulation of Type I Interferons (IFN-

), IP-10, and pro-inflammatory cytokines (IL-6, TNF-

Visualization: The TLR3/4 Inhibition Pathway

Figure 1: C10 interrupts the inflammatory cascade by preventing IRF-3 phosphorylation, halting the transcription of cytokine storm mediators.

Part 3: Therapeutic Applications[1][3][4][5]

Autoimmune Pathologies

C10 has demonstrated efficacy 50-100 times greater than Methimazole in murine models of autoimmune disease.[3]

-

Systemic Lupus Erythematosus (SLE): Reduces autoantibody production and renal damage.

-

Type 1 Diabetes: Protects pancreatic

-cells from cytokine-induced apoptosis.

Critical Care & Sepsis

In models of endotoxic shock (Gram-negative sepsis), C10 prevents lethality by suppressing the hyper-inflammatory response (IL-6, NO, TNF-

Oncology (TLR3+ Tumors)

Certain cancers (Melanoma, Pancreatic Carcinoma) overexpress TLR3, using it to drive cell migration and metastasis.[2] C10 inhibits this pathologic signaling, reducing tumor growth and metastatic potential.[2]

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis of 5-Phenylmethimazole

Note: This synthesis utilizes the Marckwald cyclization strategy, adapted for high purity.

Materials:

-

2-Bromoacetophenone (CAS: 70-11-1)

-

Methylamine (40% aq. solution)

-

Potassium Thiocyanate (KSCN)

-

Acetic Acid (Glacial)[4]

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Amination:

-

Cyclization:

-

Dissolve the crude amino-ketone in 50% aqueous Acetic Acid (15 mL).

-

Add Potassium Thiocyanate (12 mmol).

-

Reflux the mixture for 3 hours.

-

Mechanism:[4][5][6][7] The amine attacks the thiocyanate carbon, followed by cyclization of the ketone oxygen onto the thiocyanate nitrogen, and subsequent dehydration.

-

-

Purification:

-

Cool the reaction mixture on ice. The product should precipitate.[4]

-

Filter the solid and wash with cold water.

-

Recrystallization: Dissolve in boiling ethanol/water (1:1) and cool slowly to yield pure white crystals.

-

Validation: Melting point check (approx. 185-187°C) and NMR confirmation (Phenyl protons at 7.4 ppm, Methyl at 3.5 ppm).

-

Protocol B: In Vitro TLR3 Signaling Assay

Objective: Quantify the inhibitory potency (IC50) of C10 against dsRNA-induced inflammation.

-

Cell Line: HEK293 cells stably transfected with TLR3 and an IFN-

Luciferase reporter. -

Seeding: Plate cells at

cells/well in 96-well plates. -

Treatment:

-

Pre-incubate cells with C10 (Concentration range: 0.1

M to 100 -

Include Vehicle Control (DMSO < 0.1%).

-

-

Induction: Stimulate with Poly(I:C) (synthetic dsRNA analog) at 10

g/mL for 6 hours. -

Readout: Lyse cells and add Luciferase substrate. Measure luminescence using a microplate luminometer.

-

Analysis: Plot Relative Light Units (RLU) vs. Log[C10]. Calculate IC50 using non-linear regression.

Part 5: Comparative Data Analysis

Table 1: Pharmacological Profile of Methimazole vs. 5-Phenylmethimazole (C10)

| Feature | Methimazole (MMI) | 5-Phenylmethimazole (C10) | Clinical Implication |

| Primary Target | Thyroid Peroxidase (TPO) | TLR3 / TLR4 Signaling | C10 is a dedicated immunomodulator. |

| TPO Inhibition | High Potency | Low / Negligible | C10 has reduced risk of hypothyroidism. |

| Anti-inflammatory | Weak | Potent (50-100x MMI) | C10 is viable for sepsis/autoimmunity. |

| Lipophilicity | Low (LogP ~ -0.3) | High (LogP > 1.5) | C10 has better tissue/CNS penetration. |

| Toxicity | Thyroid suppression, Agranulocytosis | Reduced thyroid toxicity | Improved safety profile for non-thyroid use. |

Visualization: Synthesis Workflow

Figure 2: Two-step synthesis route from phenacyl bromide precursors.

Part 6: References

-

NIH / National Library of Medicine. Phenylmethimazole significantly inhibits the lipopolysaccharide-induced increases in serum levels of proinflammatory cytokines in mice. (2012).[1][8] Critical Care Medicine. [Link]

-

Google Patents. Methimazole derivatives and tautomeric cyclic thiones to treat autoimmune diseases (US6365616B1).

-

Google Patents. Compositions and methods for treatment of colitis (AU2005275023B2).

-

ResearchGate. Synthesis and therapeutic potential of imidazole containing compounds. (2021). BMC Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. TLR3 patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 3. AU2005275023B2 - Compositions and methods for treatment of colitis - Google Patents [patents.google.com]

- 4. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 5. Active site labeling of dopamine beta-hydroxylase by two mechanism-based inhibitors: 6-hydroxybenzofuran and phenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Emerging Role of 1-methyl-5-phenyl-1H-imidazole-2-thiol in Inflammatory Bowel Disease Research: A Technical Guide

Introduction: The Unmet Need in Inflammatory Bowel Disease Therapeutics

Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease and Ulcerative Colitis, is a chronic and debilitating inflammatory condition of the gastrointestinal tract, affecting millions worldwide. The pathogenesis of IBD is complex, involving a dysregulated immune response to intestinal microbiota in genetically susceptible individuals. While current therapies, including aminosalicylates, corticosteroids, and biologics targeting cytokines like Tumor Necrosis Factor-alpha (TNF-α), have revolutionized IBD management, a significant portion of patients either do not respond to these treatments or lose response over time. This highlights the urgent need for novel therapeutic agents targeting alternative or complementary inflammatory pathways.

The imidazole moiety is a key structural feature in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory properties.[1][2] This guide focuses on the therapeutic potential of a specific imidazole derivative, 1-methyl-5-phenyl-1H-imidazole-2-thiol (CAS 25433-13-0) , in the context of IBD. We will explore its hypothesized mechanisms of action, provide detailed protocols for its preclinical evaluation, and present a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals actively seeking to innovate in the field of IBD therapeutics.

Hypothesized Mechanism of Action in IBD

Based on the known anti-inflammatory properties of related imidazole-2-thiol derivatives and the core pathophysiology of IBD, we hypothesize that this compound exerts its therapeutic effects through a multi-pronged mechanism targeting key inflammatory signaling cascades. The central hypothesis is that this compound inhibits the production and signaling of pro-inflammatory cytokines, primarily through the modulation of the NF-κB and MAPK signaling pathways.

A critical event in IBD pathogenesis is the overproduction of pro-inflammatory cytokines, with TNF-α playing a central role.[3] The production of TNF-α and other inflammatory mediators is largely regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).[4][5] We propose that this compound inhibits the activation of the NF-κB pathway, thereby reducing the transcription of pro-inflammatory genes. Furthermore, related imidazole compounds have been shown to inhibit Cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.[1]

Caption: Hypothesized signaling pathway modulation by this compound in IBD.

Preclinical Evaluation Strategy: A Phased Approach

A robust preclinical evaluation of this compound in the context of IBD requires a combination of in vitro and in vivo models. This phased approach allows for the initial screening and mechanistic studies in a controlled cellular environment, followed by efficacy and safety assessment in a complex biological system that mimics human disease.

Sources

- 1. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jmpas.com [jmpas.com]

- 3. Tissue cytokine and chemokine expression in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The emerging role of oxidative stress in inflammatory bowel disease [frontiersin.org]

Methodological & Application

cell-based assay design using 1-methyl-5-phenyl-1H-imidazole-2-thiol

Application Note: Cell-Based Evaluation of 1-methyl-5-phenyl-1H-imidazole-2-thiol as a Melanogenesis Modulator

Executive Summary & Scope

This application note details the experimental design for evaluating This compound (MPI-2T) in cell-based systems. While imidazole-2-thiol derivatives (such as Methimazole) are historically known for thyroid peroxidase inhibition, the addition of the 5-phenyl moiety significantly alters the compound's lipophilicity and steric profile. This structural modification positions MPI-2T as a potent candidate for Tyrosinase Inhibition and Anti-Melanogenesis applications.[1]

The protocols herein are optimized for B16F10 Murine Melanoma cells , the gold standard for screening pigmentation modulators. This guide prioritizes the differentiation between true enzymatic inhibition and non-specific cytotoxicity—a common pitfall in high-throughput screening.

Mechanistic Rationale

The efficacy of MPI-2T relies on its ability to chelate Copper (

Pathway Visualization

The following diagram illustrates the signaling cascade and the specific intervention point of MPI-2T.

Figure 1: Mechanism of Action. MPI-2T targets the catalytic domain of Tyrosinase, preventing the oxidation of L-DOPA.

Compound Preparation & Handling

To ensure reproducibility, strict adherence to solubility limits is required. The 5-phenyl group reduces water solubility compared to unsubstituted imidazoles.

-

Stock Solution: Dissolve MPI-2T in DMSO (Dimethyl Sulfoxide) to a concentration of 50 mM .

-

Note: Sonicate for 5 minutes if visible particulates remain.

-

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stability is validated for 3 months.

-

Working Solution: Dilute in serum-free DMEM immediately prior to use. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

Protocol A: Differential Cytotoxicity Assay (The "Safe Window")

Before assessing efficacy, you must define the non-toxic concentration range. Pigmentation reduction is often confused with cell death.

System: B16F10 Melanoma Cells (ATCC CRL-6475).[2] Reagents: CCK-8 (Cell Counting Kit-8) or MTT.

-

Seeding: Plate B16F10 cells at

cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂. -

Treatment: Aspirate media. Add 100 µL of media containing MPI-2T at increasing concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

-

Control: 0.1% DMSO vehicle.

-

-

Incubation: Incubate for 72 hours . (Note: This duration matches the melanin synthesis timeline).

-

Readout: Add 10 µL CCK-8 reagent per well. Incubate 2 hours. Measure Absorbance at 450 nm .

-

Validation Criteria: Select the highest concentration that maintains >90% cell viability for subsequent functional assays.

Protocol B: Cellular Melanin Quantification Assay

This is the phenotypic endpoint. We stimulate melanogenesis with

Reagents:

-

Seeding: Plate B16F10 cells at

cells/well in 6-well plates. Allow attachment (24h). -

Induction & Treatment:

-

Replace media with DMEM containing 200 nM

-MSH . -

Simultaneously add MPI-2T at determined safe doses (e.g., 5, 10, 20 µM).

-

Positive Control:[3] Kojic Acid (200 µM) or Arbutin.

-

-

Incubation: Culture for 72 hours . Observe macroscopic pellet color change.

-

Harvesting:

-

Wash cells 2x with cold PBS.

-

Trypsinize and collect cells in 1.5 mL tubes.

-

Centrifuge (1,000 rpm, 5 min). Photograph the cell pellet (Visual data is crucial).

-

-

Lysis & Solubilization:

-

Discard supernatant. Resuspend pellet in 150 µL 1N NaOH (containing 10% DMSO) .

-

Heat at 80°C for 1 hour to solubilize melanin.

-

-

Quantification: Transfer 100 µL to a 96-well plate. Measure Absorbance at 405 nm .[4]

-

Normalization: Normalize optical density (OD) to total protein content (BCA Assay) to account for minor variations in cell number.

-

Protocol C: Intracellular Tyrosinase Activity (L-DOPA Oxidation)

This assay confirms that the reduction in melanin (Protocol B) is due to enzyme inhibition, not upstream gene downregulation.

-

Preparation: Treat cells as in Protocol B for 72 hours.

-

Lysis: Wash cells with PBS.[4] Lyse in 50 mM Phosphate Buffer (pH 6.8) + 1% Triton X-100 + PMSF .[4]

-

Critical: Do NOT use EDTA/EGTA, as they chelate copper and artificially inhibit Tyrosinase.

-

-

Freeze-Thaw: Freeze at -80°C and thaw (ruptures melanosomes). Centrifuge at 12,000 rpm for 20 min at 4°C. Collect supernatant.

-

Reaction:

-

In a 96-well plate, mix 80 µL of cell lysate with 20 µL of 2 mg/mL L-DOPA .

-

-

Kinetics: Incubate at 37°C. Measure Absorbance at 475 nm (Dopachrome formation) every 10 minutes for 1 hour.

-

Calculation: Calculate the slope (Rate of Reaction) relative to the Vehicle Control.

Data Presentation & Analysis

Summarize your findings using the following structure.

Table 1: Comparative Efficacy Profile

| Compound | Concentration (µM) | Cell Viability (%) | Melanin Content (% of Control) | Tyrosinase Activity (% of Control) |